molecular formula C23H19N3O4 B2403138 N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1448070-87-8

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2403138
CAS No.: 1448070-87-8
M. Wt: 401.422
InChI Key: HMXNHUWQXJTPFA-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, furan, and carboxamide groups, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups or convert existing ones to higher oxidation states.

    Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of certain atoms within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, acids, and bases are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism by which N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
  • N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-3-carboxamide
  • 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzamide

Uniqueness

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-29-17-7-5-15-11-19(25-18(15)13-17)22(27)24-16-6-4-14-8-9-26(20(14)12-16)23(28)21-3-2-10-30-21/h2-7,10-13,25H,8-9H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXNHUWQXJTPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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